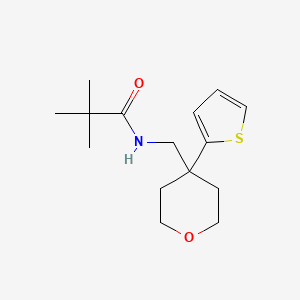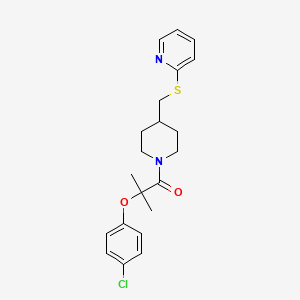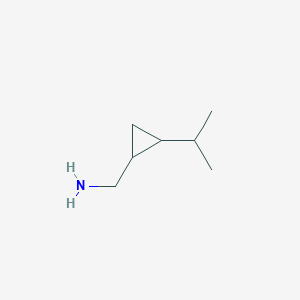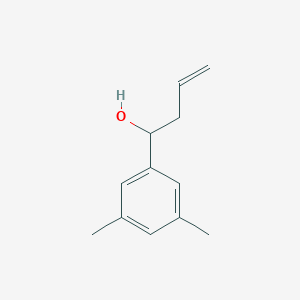
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pivalamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pivalamide is not well understood, but it is believed to involve the binding of the compound to specific sites on target molecules. This binding can lead to changes in the conformation or activity of the target molecule, which can be studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pivalamide has been shown to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of various cellular components. It has also been shown to interact with specific types of proteins, leading to changes in their activity or function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pivalamide in lab experiments is its ability to interact with a wide range of biological molecules. This makes it a valuable tool for researchers studying various aspects of cellular function. However, there are also some limitations to using this compound. For example, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pivalamide. One area of interest is the development of new compounds that are structurally similar to this compound but exhibit different biochemical and physiological effects. Another potential direction is the use of this compound in drug discovery and development, as it has been shown to interact with several different types of proteins and enzymes. Finally, researchers may continue to study the mechanism of action of this compound in order to gain a better understanding of its effects on biological molecules.
Méthodes De Synthèse
The synthesis of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pivalamide involves the reaction of 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbaldehyde with pivaloyl chloride in the presence of a base such as triethylamine. This reaction yields the desired product, which can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pivalamide has been used in a variety of scientific research applications. One of its primary uses is as a tool for studying the mechanism of action of various biological molecules. This compound has been shown to interact with several different types of proteins and enzymes, making it a valuable tool for researchers studying these molecules.
Propriétés
IUPAC Name |
2,2-dimethyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-14(2,3)13(17)16-11-15(6-8-18-9-7-15)12-5-4-10-19-12/h4-5,10H,6-9,11H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCUDISHMQRHFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1(CCOCC1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pivalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)-1H-1,2,3-triazol-1-yl]pyrazine](/img/structure/B2975757.png)




![Bicyclo[3.3.0]octane-1-carboxylic acid](/img/structure/B2975766.png)
![2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2975768.png)

![[2-(4-Methylphenoxy)phenyl]methanamine](/img/structure/B2975772.png)


![trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-](/img/no-structure.png)
